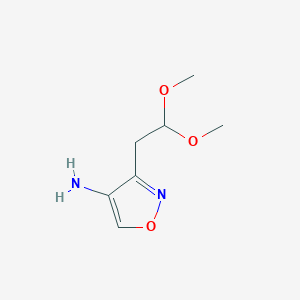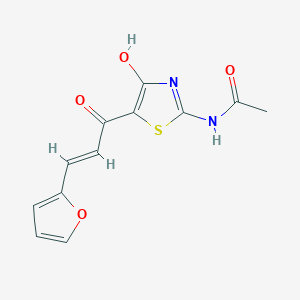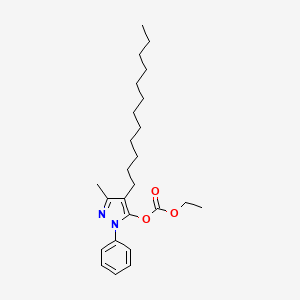
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with dodecyl bromide under basic conditions to form the dodecylated pyrazole intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its pyrazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The dodecyl chain can enhance its lipophilicity, improving its interaction with lipid membranes and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the dodecyl chain, making it less lipophilic.
4-Dodecyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the methyl group, potentially altering its reactivity and biological activity.
Uniqueness: 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate stands out due to its unique combination of a dodecyl chain, a methyl group, and a pyrazole core. This combination enhances its lipophilicity, reactivity, and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
821779-83-3 |
|---|---|
Molekularformel |
C25H38N2O3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(4-dodecyl-5-methyl-2-phenylpyrazol-3-yl) ethyl carbonate |
InChI |
InChI=1S/C25H38N2O3/c1-4-6-7-8-9-10-11-12-13-17-20-23-21(3)26-27(22-18-15-14-16-19-22)24(23)30-25(28)29-5-2/h14-16,18-19H,4-13,17,20H2,1-3H3 |
InChI-Schlüssel |
AORGSOKQNKWYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(N(N=C1C)C2=CC=CC=C2)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
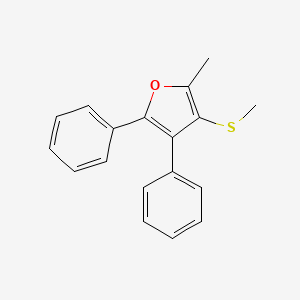
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
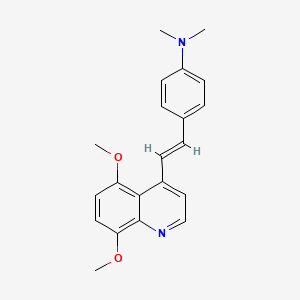
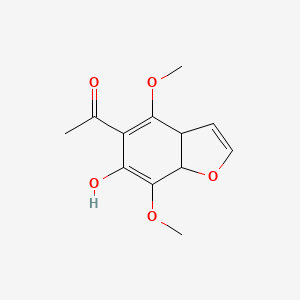
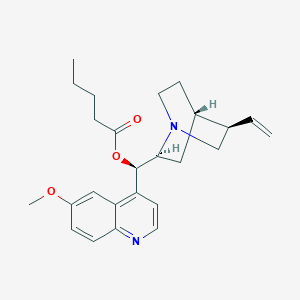
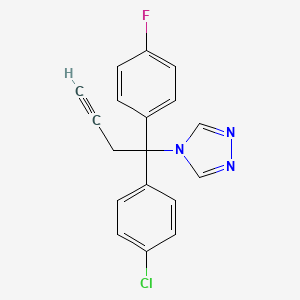
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
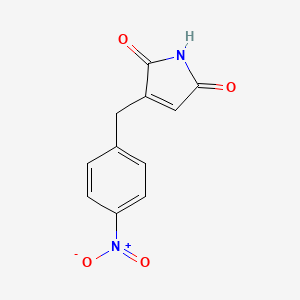
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
